

Part 1: Molecular Architecture & Synthesis Strategies[1][2]

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Compound of Interest

Compound Name: 1-Chlorotriacontane

CAS No.: 62016-82-4

Cat. No.: B1591130

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The extreme hydrophobicity of the

chain presents unique challenges in synthesis.[1] Unlike shorter fatty alcohols (

), triacontane derivatives exhibit significant van der Waals forces, leading to high melting points and solubility issues in standard organic solvents.

The Wittig Homologation Protocol

For precise terminal functionalization (e.g., synthesizing 1-Triacontanol from shorter precursors), the Wittig reaction is superior to direct oxidation, which lacks regioselectivity.

Experimental Protocol: Modular Synthesis of 1-Triacontanol Objective: Synthesize high-purity 1-Triacontanol using a

coupling strategy to avoid purification issues common in direct extraction.

Reagents:

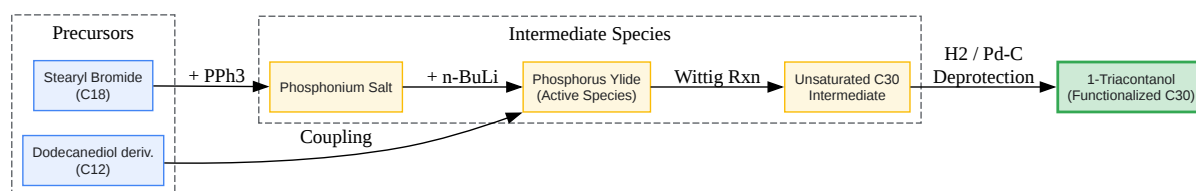
- Stearyl bromide ()
- 1,12-Dodecanediol (protected as mono-THP ether)[1]

- Triphenylphosphine ()
- n-Butyllithium (n-BuLi)[2][1]
- / Pd-C (Hydrogenation catalyst)[2][1]

Step-by-Step Methodology:

- Phosponium Salt Formation: Reflux Stearyl bromide with in xylene for 24h to yield Stearyltriphenylphosponium bromide.[2][1]
 - Critical Checkpoint: The product must be a white crystalline solid.[2][1] Wash with cold ether to remove unreacted .[2][1]
- Ylide Generation: Suspend the salt in dry THF at -78°C under . Add n-BuLi dropwise.[2][1] The solution will turn deep orange (characteristic of the ylide).[1]
- Coupling: Add the aldehyde derived from the precursor (12-((tetrahydro-2H-pyran-2-yl)oxy)dodecanal).[2][1] Stir for 12h, allowing the temperature to rise to 25°C.
- Hydrogenation & Deprotection: The resulting alkene is hydrogenated (Pd/C, 50 psi) to saturate the double bond.[1] Finally, acid hydrolysis (p-TsOH/MeOH) removes the THP protecting group, yielding 1-Triacontanol.[1]

Diagram 1: Synthetic Pathway Logic



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Caption: Modular synthesis of 1-Triacontanol via Wittig coupling, ensuring regioselective terminal functionalization.

Part 2: Agrochemical Signaling (The TRIA Complex) [2]

1-Triacontanol (TRIA) acts as a potent plant growth regulator (PGR) at nanomolar concentrations.[2] Unlike hormonal PGRs (auxins, gibberellins), TRIA functions as a secondary messenger elicitor.

Mechanism of Action

Research indicates TRIA initiates a rapid influx of cytosolic calcium (

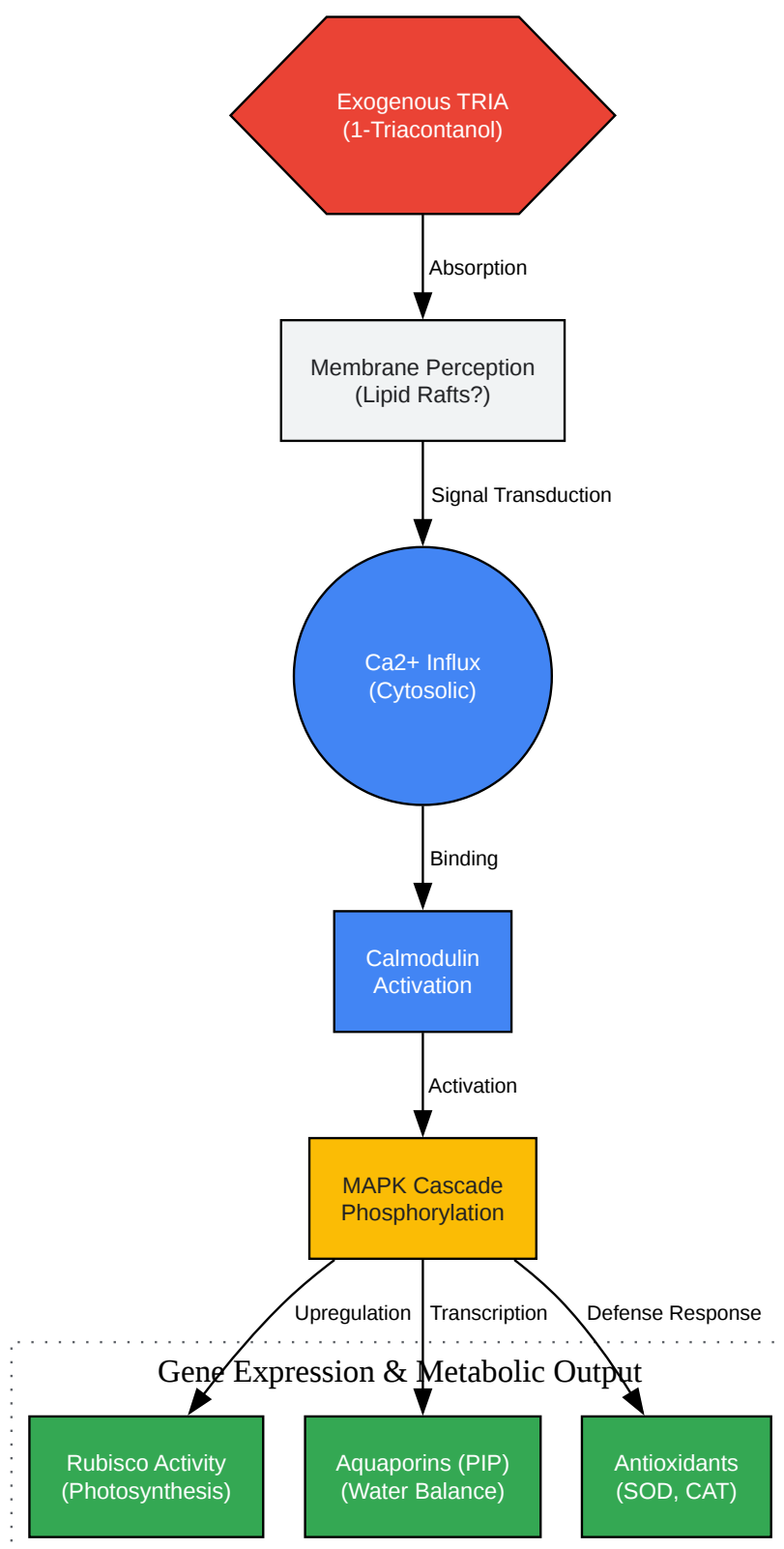
), which binds to calmodulin. This complex activates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the upregulation of genes responsible for photosynthesis (Rubisco) and antioxidant defense.[1]

Key Physiological Outcomes:

- Photosynthetic Efficiency: Increases chlorophyll content and photosystem II (PSII) efficiency ().[3]

- Stress Tolerance: Upregulates aquaporins (PIP genes), enhancing water retention under drought stress.[3]
- Enzymatic Boost: Enhances activity of Nitrate Reductase (NR) and Polyphenol Oxidase (PPO).

Diagram 2: TRIA Signaling Cascade



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Caption: The putative signaling pathway of Triacontanol in plant cells, mediated by Calcium and MAPK signaling.[1]

Part 3: Advanced Materials & Drug Delivery[1]

Phase Change Materials (PCMs)

Triacontane is a premium PCM for thermal energy storage (TES) in the 65–70°C range, ideal for industrial waste heat recovery and solar water heating. Functionalization to the alcohol (1-Triacontanol) or acid (Triacontanoic acid) significantly alters the enthalpy of fusion (

) and hydrogen bonding networks.[1]

Table 1: Thermal Properties of Triacontane Derivatives

Compound	Formula	Melting Point (°C)	(kJ/kg)	Application Scope
Triacontane		66.0	~250	Passive Solar, Waste Heat
1-Triacontanol		86.5	~275	High-Temp TES, Electronics Cooling
Triacontanoic Acid		93.5	~210	Shape-stabilized PCMs

Note: The hydroxyl group in 1-Triacontanol introduces intermolecular hydrogen bonding, raising the melting point by ~20°C compared to the parent alkane.[1]

Ultra-Long Chain Lipid Nanoparticles (LNPs)

In pharmaceutical development, standard LNPs use lipids with

tails (e.g., DSPC). Incorporating functionalized triacontane (

) offers a novel mechanism for membrane rigidification.

- Hypothesis: The "super-hydrophobic"

tail anchors deeply into the bilayer, creating rigid domains that reduce drug leakage in circulation.[1]

- Application: Delivery of hydrophobic chemotherapeutics (Taxanes) or stabilization of mRNA-LNP complexes against premature degradation.[2]

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